Diorcinol Diorcinol Diorcinol is an aromatic ether that is diphenyl ether in which both phenyl groups are substituted at position 3 by a hydroxy group and at position 5 by a methyl group. It has a role as a metabolite. It is an aromatic ether and a member of phenols.
Diorcinol is a natural product found in Graphis scripta, Aspergillus falconensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20282-75-1
VCID: VC8461860
InChI: InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3
SMILES: CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Diorcinol

CAS No.: 20282-75-1

Cat. No.: VC8461860

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Diorcinol - 20282-75-1

Specification

CAS No. 20282-75-1
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 3-(3-hydroxy-5-methylphenoxy)-5-methylphenol
Standard InChI InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3
Standard InChI Key SPCJQQBYWVGMQG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O
Canonical SMILES CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O

Introduction

Chemical Structure and Properties

Molecular Architecture

Diorcinol’s structure consists of two phenol rings connected by an oxygen atom (diphenyl ether backbone). Each ring is substituted at position 3 by a hydroxyl group (-OH) and at position 5 by a methyl group (-CH₃), yielding the systematic name 3,3'-dihydroxy-5,5'-dimethyldiphenyl ether .

Table 1: Key Chemical Properties of Diorcinol

PropertyValue
Molecular formulaC₁₄H₁₄O₃
Molecular weight230.26 g/mol
CAS Registry Number20282-75-1
ChEBI IDCHEBI:64413
SolubilityLimited data; presumed hydrophobic

Structural Derivatives

Prenylation and oxidation of diorcinol’s core structure generate derivatives with enhanced bioactivity. For example:

  • Diorcinol D: Exhibits fungicidal activity via membrane disruption .

  • Diorcinol L (C₁₉H₂₀O₅): A butenoic acid derivative with a double-bond stereochemistry .

  • Diorcinol J: Anti-MRSA activity linked to biofilm inhibition .

Biosynthesis and Natural Occurrence

Diorcinol is biosynthesized by fungi through oxidative coupling of methylated phenolic precursors. Key producers include:

  • Aspergillus versicolor: A soil fungus implicated in diorcinol and derivative production .

  • Endolichenic fungi: Symbiotic fungi within lichens, yielding diorcinol D with antifungal properties .

Pharmacological Activities

Antifungal Mechanisms

Diorcinol D demonstrates potent fungicidal activity against Candida albicans, a pathogen responsible for systemic infections in immunocompromised patients. Mechanistic studies reveal:

  • Membrane Disruption: Alters membrane dynamics, increasing permeability to propidium iodide (PI) and reducing membrane fluidity .

  • Reactive Oxygen Species (ROS) Accumulation: Induces mitochondrial dysfunction, exacerbating oxidative stress .

  • Gene Regulation: Downregulates ERG11 and FKS1, critical for membrane and cell wall biosynthesis .

Table 2: Antifungal Activity of Diorcinol D Against C. albicans

ParameterValue
MIC₈₀8 mg/L
Time to maximal effect30 minutes
Cytotoxicity (IC₅₀)>16 mg/L (human cell lines)

Antibacterial and Anti-MRSA Activity

Synthetic diorcinol derivatives exhibit broad-spectrum antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA):

  • Diorcinol J: Inhibits MRSA biofilm formation at 32 µg/mL .

  • Verticilatin (revised structure): Shows MIC values of 8–16 µg/mL against clinical MRSA isolates .

Synthetic Approaches

Divergent Total Synthesis

A Pd-catalyzed diaryl ether coupling enables efficient synthesis of diorcinols in 5–7 steps :

  • Coupling Reaction: Pd(OAc)₂ catalyzes ether bond formation between halogenated phenols.

  • Prenylation: Introduces isoprenoid chains to enhance bioactivity.

  • Oxidative Modifications: Tailors derivatives for specific biological targets.

Table 3: Synthetic Yields of Diorcinol Derivatives

Challenges and Future Directions

While diorcinol’s therapeutic potential is promising, key challenges remain:

  • Solubility and Bioavailability: Hydrophobicity limits in vivo efficacy.

  • Toxicity Profiles: Further studies needed to assess long-term safety.

  • Clinical Translation: No human trials reported to date.

Future research should prioritize structural optimization (e.g., PEGylation for solubility) and combinatorial therapies to mitigate resistance.

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